molecular formula C12H9F3N6S B5748017 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 312617-38-2

6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5748017
CAS No.: 312617-38-2
M. Wt: 326.30 g/mol
InChI Key: XIMHNQRVNNBBHW-UHFFFAOYSA-N
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Description

6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group and a pyridazine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6S/c1-6-5-7(2)17-11(16-6)22-9-4-3-8-18-19-10(12(13,14)15)21(8)20-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMHNQRVNNBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124339
Record name 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312617-38-2
Record name 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312617-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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